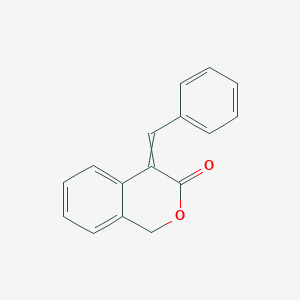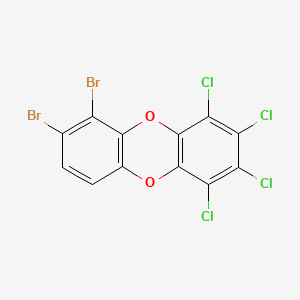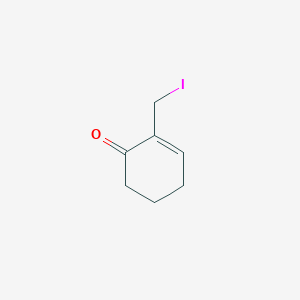
Hexadec-9-en-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadec-9-en-8-one is an organic compound with the molecular formula C16H30O It is a long-chain fatty ketone with a double bond located at the ninth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexadec-9-en-8-one can be synthesized through several methods. One common approach involves the oxidation of hexadec-9-en-1-ol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate or potassium permanganate under controlled conditions to achieve the desired ketone.
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale oxidation processes. These processes often involve the use of continuous flow reactors and advanced catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Hexadec-9-en-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to the corresponding alcohol, hexadec-9-en-8-ol, using reducing agents like lithium aluminum hydride.
Substitution: The double bond in this compound can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, potassium permanganate, and chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), hydrogen halides (e.g., hydrogen bromide).
Major Products Formed
Oxidation: Hexadec-9-enoic acid.
Reduction: Hexadec-9-en-8-ol.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
Hexadec-9-en-8-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a bioactive compound.
Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of hexadec-9-en-8-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The double bond in its structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Hexadec-9-en-8-one can be compared with other similar compounds, such as:
Hexadec-9-en-1-ol: A long-chain fatty alcohol with a similar structure but different functional group.
Hexadec-9-enoic acid: A carboxylic acid derivative with similar chain length and double bond position.
Hexadec-9-enal: An aldehyde with a similar structure but different functional group.
Uniqueness
This compound is unique due to its ketone functional group, which imparts distinct chemical properties and reactivity compared to its alcohol, acid, and aldehyde counterparts. This uniqueness makes it valuable in various chemical syntheses and applications.
Propriétés
Numéro CAS |
113237-42-6 |
|---|---|
Formule moléculaire |
C16H30O |
Poids moléculaire |
238.41 g/mol |
Nom IUPAC |
hexadec-9-en-8-one |
InChI |
InChI=1S/C16H30O/c1-3-5-7-9-11-13-15-16(17)14-12-10-8-6-4-2/h13,15H,3-12,14H2,1-2H3 |
Clé InChI |
KNODRWDJGAQLOU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)C=CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Sulfanylidene-2,3-dihydro-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one](/img/structure/B14317804.png)

![4-(3-Hydroxypropyl)-4'-pentyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14317811.png)
silanol](/img/structure/B14317819.png)

![2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride](/img/structure/B14317841.png)
![1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine](/img/structure/B14317842.png)




![2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14317866.png)


